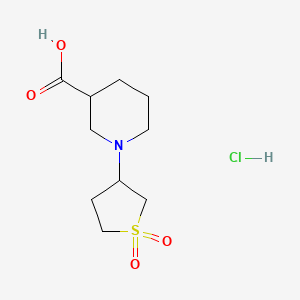
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by reduction to form the tetrahydrothiophene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydrothiophene intermediate.
Oxidation to Form the Sulfone Group: The tetrahydrothiophene ring is oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final compound is obtained by reacting the carboxylic acid derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated piperidine derivatives.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The piperidine ring can interact with various receptors and ion channels, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.
Sulfone Derivatives: Compounds containing the sulfone group, such as sulfolane and sulfone.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
The uniqueness of this compound lies in its combination of the piperidine, sulfone, and tetrahydrothiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClNO4S |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4S.ClH/c12-10(13)8-2-1-4-11(6-8)9-3-5-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |
InChI Key |
ZCUZHEHXYRTZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
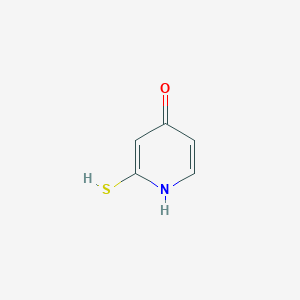


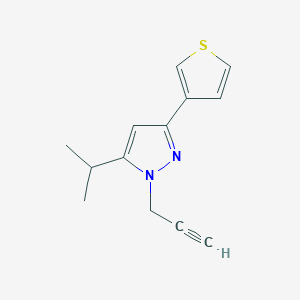
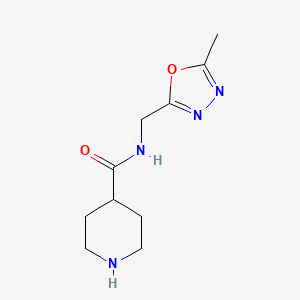
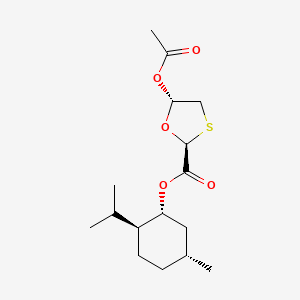

![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)

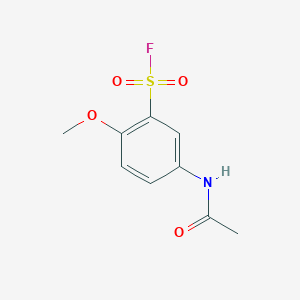

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
